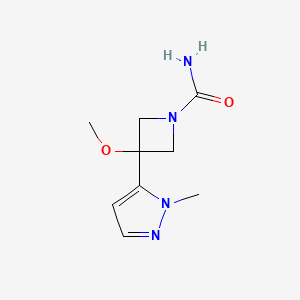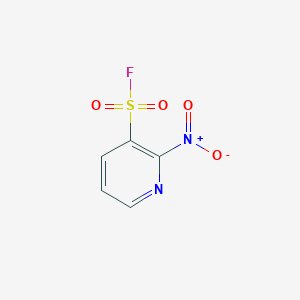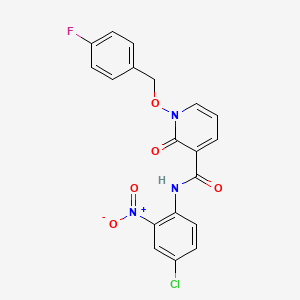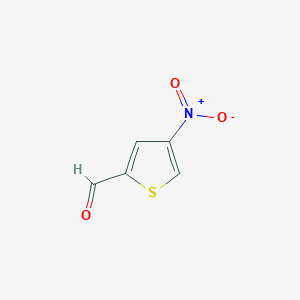
3-Methoxy-3-(2-methylpyrazol-3-yl)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Methoxy-3-(2-methylpyrazol-3-yl)azetidine-1-carboxamide” is a chemical compound with the molecular formula C9H14N4O2 and a molecular weight of 210.237. It is used in methods of treatment as per a patent .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H14N4O2/c1-12-7(3-4-11-12)9(15-2)5-13(6-9)8(10)14/h3-4H,5-6H2,1-2H3,(H2,10,14) .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
The compound 3-Methoxy-3-(2-methylpyrazol-3-yl)azetidine-1-carboxamide shows promise in antiviral research. In a study on analogues of pyrazolo[3,4-d]pyrimidine, it was found that certain derivatives exhibited significant activity against human cytomegalovirus and herpes simplex virus type 1 (Saxena et al., 1990).
Anti-inflammatory and Analgesic Agents
Novel derivatives of this compound have been synthesized and identified as potential anti-inflammatory and analgesic agents. These compounds showed significant cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitory activity, with certain derivatives exhibiting high COX-2 selectivity and notable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Antidepressant Potential
A study on the synthesis and pharmacological evaluation of 3-ethoxyquinoxalin-2-carboxamides, a structurally similar compound, indicated potential antidepressant-like activity. These findings suggest that derivatives of this compound might have applications in the treatment of depression (Mahesh et al., 2011).
Cytotoxicity for Cancer Research
Certain 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives of this compound have been synthesized and evaluated for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This suggests potential applications in cancer research and therapy (Hassan et al., 2014).
Leukocyte Elastase Inhibition
Derivatives of this compound have been used in the synthesis of human leukocyte elastase inhibitors, indicating potential therapeutic applications in conditions involving leukocyte elastase activity (Cvetovich et al., 1996).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various receptors, including the 5-hydroxytryptamine 2a (5-ht2a) receptor .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit functional inverse agonism of inositol phosphate accumulation . This suggests that EN300-7537571 might interact with its target receptor in a similar manner, leading to changes in cellular signaling pathways.
Biochemical Pathways
Based on the potential interaction with the 5-ht2a receptor, it can be inferred that the compound may influence serotonin signaling pathways .
Result of Action
Similar compounds have been found to inhibit 5-ht-mediated amplification of adp-stimulated human and dog platelet aggregation , suggesting that EN300-7537571 might have similar effects.
Eigenschaften
IUPAC Name |
3-methoxy-3-(2-methylpyrazol-3-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-12-7(3-4-11-12)9(15-2)5-13(6-9)8(10)14/h3-4H,5-6H2,1-2H3,(H2,10,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDMZQNZELKCSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2(CN(C2)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2957101.png)

![(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2957105.png)
![N-(5-chloro-2-methylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2957106.png)

![3,4-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2957108.png)





![N-(3,5-dimethoxyphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2957119.png)
